Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate
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Overview
Description
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in research and experimental applications due to its specific interactions and reactions in various chemical and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves multiple steps, starting from the basic nicotinic acid structure. The process typically includes the following steps:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Hydroxypropoxylation: The ethyl ester is then reacted with 3-diethylamino-2-hydroxypropyl chloride under basic conditions to introduce the hydroxypropoxy group.
Methylation: Finally, the compound is methylated at the 2 and 4 positions using methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Modulate Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: The compound can affect the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid ethyl ester: Lacks the diethylamino and hydroxypropoxy groups, resulting in different chemical properties and reactivity.
6-(3-Diethylamino-2-hydroxypropoxy)-2,4-dimethyl nicotinic acid: Similar structure but without the ethyl ester group, leading to different solubility and biological activity.
2,4-Dimethyl nicotinic acid: Lacks the diethylamino and hydroxypropoxy groups, resulting in different chemical properties and reactivity.
Uniqueness
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
36853-15-3 |
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Molecular Formula |
C17H28N2O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H28N2O4/c1-6-19(7-2)10-14(20)11-23-15-9-12(4)16(13(5)18-15)17(21)22-8-3/h9,14,20H,6-8,10-11H2,1-5H3 |
InChI Key |
WUWPMNXFQYGPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=NC(=C(C(=C1)C)C(=O)OCC)C)O |
Origin of Product |
United States |
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